molecular formula C52H68N2O22 B12292870 Carboxyfluorescein-PEG12-NHS

Carboxyfluorescein-PEG12-NHS

Cat. No.: B12292870
M. Wt: 1073.1 g/mol
InChI Key: BRVYSOCTDPGOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxyfluorescein-PEG12-NHS is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is commonly used in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), which are molecules designed for targeted protein degradation. The compound is characterized by its ability to label antibodies and other purified proteins at primary amines (lysine side chains) due to the presence of the N-hydroxysuccinimide (NHS) group .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxyfluorescein-PEG12-NHS is synthesized through a series of chemical reactions involving the conjugation of carboxyfluorescein with a PEG12 linker and an NHS ester. The reaction typically involves the activation of the carboxyl group of carboxyfluorescein with a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of the PEG12 linker and NHS ester under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Carboxyfluorescein-PEG12-NHS primarily undergoes substitution reactions due to the presence of the NHS ester group. This group reacts with primary amines to form stable amide bonds, making it suitable for labeling proteins and other biomolecules .

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound are amide-linked conjugates, where the NHS ester group has reacted with a primary amine to form a stable amide bond .

Mechanism of Action

Carboxyfluorescein-PEG12-NHS exerts its effects through the formation of stable amide bonds with primary amines in proteins and other biomolecules. The NHS ester group reacts with the amine group to form an amide bond, resulting in the covalent attachment of the carboxyfluorescein-PEG12 moiety to the target molecule. This labeling process enhances the solubility and stability of the target molecule, making it suitable for various applications .

Properties

Molecular Formula

C52H68N2O22

Molecular Weight

1073.1 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C52H68N2O22/c55-39-2-5-43-45(36-39)74-46-37-40(56)3-6-44(46)52(43)42-4-1-38(35-41(42)51(61)75-52)50(60)53-10-12-63-14-16-65-18-20-67-22-24-69-26-28-71-30-32-73-34-33-72-31-29-70-27-25-68-23-21-66-19-17-64-15-13-62-11-9-49(59)76-54-47(57)7-8-48(54)58/h1-6,35-37,55-56H,7-34H2,(H,53,60)

InChI Key

BRVYSOCTDPGOSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.